![molecular formula C22H17ClN2O3 B3740898 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3740898.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide, also known as BCA, is a synthetic compound that has been widely studied for its potential applications in scientific research. BCA is a member of the family of compounds known as benzoxazoles, which have been shown to exhibit a range of biological activities.
Mechanism of Action
The precise mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of specific signaling pathways that are involved in the growth and survival of cancer cells. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide has been shown to inhibit the activity of the protein kinase Akt, which is known to play a key role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide has also been shown to have a range of other biochemical and physiological effects. For example, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide may have potential applications in the study of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide in scientific research is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory and its properties can be carefully controlled. However, one limitation of using N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide is that its precise mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Future Directions
There are a number of potential future directions for research involving N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide. One area of interest is in the development of new anti-cancer therapies based on the properties of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide. Another area of interest is in the study of the role of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide in neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide and its potential applications in scientific research.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide has been shown to have a range of potential applications in scientific research. One area of interest is in the study of cancer, as N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide has been shown to have anti-cancer properties in vitro. Specifically, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide has been shown to inhibit the growth of human breast cancer cells and induce apoptosis in these cells.
properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-14-6-2-4-8-19(14)27-13-21(26)24-15-10-11-17(23)16(12-15)22-25-18-7-3-5-9-20(18)28-22/h2-12H,13H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGYYOIOWPSABP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-methylphenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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